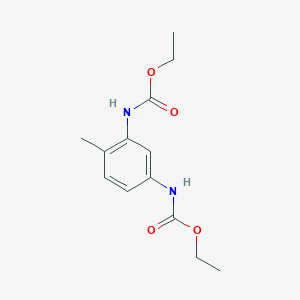

Diethyl toluene-2,4-dicarbamate

Description

Structure

3D Structure

Properties

CAS No. |

7450-62-6 |

|---|---|

Molecular Formula |

C13H18N2O4 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

ethyl N-[3-(ethoxycarbonylamino)-4-methylphenyl]carbamate |

InChI |

InChI=1S/C13H18N2O4/c1-4-18-12(16)14-10-7-6-9(3)11(8-10)15-13(17)19-5-2/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17) |

InChI Key |

PHYURWGMBQTCSY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCC |

Origin of Product |

United States |

Catalysis in Diethyl Toluene 2,4 Dicarbamate Synthesis

Heterogeneous Catalysis

Supported Zinc Catalysts

Supported zinc catalysts have demonstrated significant efficacy in the synthesis of toluene (B28343) dicarbamates. The choice of support material plays a crucial role in the catalyst's activity and stability.

Zinc Acetate (B1210297) on Activated Carbon:

Research has shown that zinc acetate supported on activated carbon is a highly effective catalyst for the synthesis of 2,4-toluene dicarbamate (TDC). researchgate.net In a study involving the reaction of 2,4-toluenediamine (TDA) with dimethyl carbonate (DMC), this catalytic system achieved a TDC yield of 86% at 170°C over a 3-hour reaction time. researchgate.net The activated carbon support provides a large surface area for the dispersion of the active zinc acetate species, contributing to its high catalytic performance. researchgate.net

TiO2 Coated Activated Carbon:

To further enhance catalytic activity, a novel approach involves coating the activated carbon support with titanium dioxide (TiO2) before loading the zinc acetate. researchgate.net This modification has been found to significantly boost the catalyst's performance. The TiO2-coated activated carbon supported zinc acetate catalyst resulted in a 7% higher yield of TDC at 170°C in just 1 hour compared to the catalyst with the uncoated activated carbon support. researchgate.net The improved activity is attributed to the synergistic effects between the TiO2 coating and the zinc acetate. researchgate.net

The preparation of TiO2-coated activated carbon can be achieved through various methods, including hydrothermal treatment of a suspension of TiO2 and activated carbon. nih.govuntan.ac.id This process allows for a uniform distribution of fine anatase TiO2 layers on the carbon surface. nih.gov

Zeolite-Based Catalysts

Zeolites, with their well-defined microporous structures and tunable acidity, have emerged as promising catalysts for various organic transformations, including the synthesis of dicarbamate precursors. mdpi.com

TS-1 Zeolite:

Titanium silicalite-1 (TS-1), a specific type of zeolite, has been investigated for its catalytic potential in related reactions. While direct studies on its use for diethyl toluene-2,4-dicarbamate synthesis are not extensively detailed in the provided context, the principles of zeolite catalysis are relevant. Zeolites like ZSM-5 and H-Y have been shown to be efficient for producing various esters. mdpi.com The catalytic activity of zeolites is influenced by factors such as the Si/Al ratio, which affects their stability and acidity. mdpi.com

In the context of producing related compounds like diethyl toluene diamine (DETDA), acidic zeolites have been successfully employed for the ethylation of 2,4-toluene diamine (TDA). researchgate.netadvanceseng.com These studies highlight that the reaction primarily occurs on the external surface of the zeolites due to diffusion limitations within the micropores. advanceseng.com The Brønsted acid sites on the external surface are particularly important for the catalytic activity. advanceseng.com

Catalyst Design and Engineering for Enhanced Selectivity and Yield

Key strategies in catalyst design include:

Support Modification: As demonstrated with TiO2-coated activated carbon, modifying the support material can significantly enhance catalytic performance by improving the dispersion and activity of the active catalytic species. researchgate.net

Control of Acidity: For zeolite-based catalysts, tailoring the acidity, particularly the concentration of Brønsted acid sites on the external surface, is crucial for directing the reaction towards the desired products. advanceseng.com

Dual-Functional Catalysts: The development of dual-functional catalysts, such as a Pd/CeO2 system, has shown promise in suppressing the formation of unwanted byproducts like urea (B33335) polymers in dicarbamate synthesis through oxidative carbonylation. rsc.org This is achieved by enhancing methoxylation reactivity, which facilitates the conversion of urea species. rsc.org

The following table summarizes the performance of different zinc-based catalysts in the synthesis of toluene dicarbamate.

| Catalyst | Support | Reactants | Temperature (°C) | Time (h) | Yield (%) |

| Zinc Acetate | Activated Carbon | TDA, DMC | 170 | 3 | 86 |

| Zinc Acetate | TiO2 Coated Activated Carbon | TDA, DMC | 170 | 1 | >93 |

| Zinc Chloride | - | TDA, Urea, Methanol (B129727) | 190 | 9 | 41.6 (Selectivity) |

Catalyst Stability, Deactivation Mechanisms, and Regeneration Strategies

Catalyst deactivation is a critical challenge in industrial chemical processes, leading to reduced efficiency and increased operational costs. numberanalytics.com Understanding the mechanisms of deactivation and developing effective regeneration strategies are essential for the long-term viability of a catalytic process.

Mechanisms of Deactivation:

Catalyst deactivation can occur through several mechanisms, broadly categorized as chemical, thermal, and mechanical. ammoniaknowhow.comyoutube.com

Poisoning: This involves the strong chemisorption of impurities or reaction byproducts onto the active sites of the catalyst, blocking them from participating in the desired reaction. youtube.comchemcatbio.org

Fouling/Coking: This is the physical deposition of substances, such as carbonaceous residues (coke), onto the catalyst surface and within its pores, leading to blockage of active sites and reduced surface area. chemcatbio.orgmdpi.com In some reactions, less reactive graphitic forms of carbon can develop over time at high temperatures. youtube.com

Sintering/Thermal Degradation: At high temperatures, the small crystallites of the active catalytic phase can grow into larger ones, resulting in a loss of active surface area. ammoniaknowhow.com The support material itself can also collapse, leading to a loss of both support and catalytic surface area. ammoniaknowhow.comyoutube.com The presence of water vapor can often accelerate these processes. ammoniaknowhow.com

Leaching: The active catalytic components can be lost from the support into the reaction medium. chemcatbio.org

In the synthesis of toluene dicarbamate using zinc acetate, a notable deactivation mechanism is the transformation of the active zinc acetate into nano-sized zinc oxide, which leads to a decline in catalytic activity over time. researchgate.netresearchgate.net For zeolite catalysts, coke formation is a common cause of deactivation. mdpi.com

Regeneration Strategies:

The ability to regenerate a deactivated catalyst is of significant economic importance. youtube.com The appropriate regeneration method depends on the nature of the deactivation.

For Coke Deposition: A common method for regenerating coked catalysts is to burn off the carbon deposits in a controlled manner using a stream of air or another oxidizing gas. dicp.ac.cn The temperature and atmosphere of the regeneration process need to be carefully controlled to avoid damaging the catalyst.

For Sintering: Reversing the effects of sintering, or redispersion, is often more challenging. It may involve specific chemical treatments to redisperse the agglomerated metal particles.

In the context of biomass reforming, which shares some deactivation challenges, cycles of reaction and regeneration have been studied. csic.es Regeneration can be performed using gasifying agents like synthetic air, CO2, or steam at high temperatures, followed by a reduction step. csic.es

Reaction Mechanisms and Mechanistic Insights

Elucidation of Reaction Pathways

Stepwise Reaction Mechanisms in Urea-Based Synthesis

The synthesis of dimethyl toluene-2,4-dicarbamate (TDC) from 2,4-toluenediamine (TDA), urea (B33335), and methanol (B129727) is a non-phosgene, green route that has been studied extensively. researchgate.netdocumentsdelivered.com Analysis of the reaction network, often through techniques like HPLC-MS, has led to the proposal of three plausible reaction pathways. acs.orgresearchgate.net These pathways are generally applicable to the synthesis of other dialkyl dicarbamates, including the diethyl analogue.

The three proposed reaction paths are:

The Bisurea Pathway: Toluene-2,4-diamine (TDA) first reacts with urea to form toluene-2,4-bisurea (TBU), which then reacts with the alcohol (e.g., ethanol) to yield the final product, diethyl toluene-2,4-dicarbamate. acs.orgresearchgate.net

The Sequential Carbamate (B1207046) Formation Pathway: TDA reacts sequentially with urea and then the alcohol to form mono-carbamate intermediates. These intermediates then undergo a further reaction with urea and the alcohol to produce the dicarbamate. acs.orgresearchgate.net

The Alkyl Carbamate Pathway: Urea and the alcohol first react to form a simple alkyl carbamate (e.g., ethyl carbamate). This alkyl carbamate then reacts with TDA to form the mono-carbamate intermediates, which subsequently react with another molecule of alkyl carbamate to form the final dicarbamate product. acs.orgresearchgate.net

Table 1: Proposed Reaction Pathways in Urea-Based Synthesis of Toluene-2,4-dicarbamate

| Pathway Name | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Bisurea Pathway | TDA + Urea → Toluene-2,4-bisurea (TBU) | TBU + Alcohol → Diethyl Toluene-2,4-dicarbamate | - |

| Sequential Carbamate Formation | TDA + Urea + Alcohol → Mono-carbamate Intermediate (TMC) | TMC + Urea + Alcohol → Diethyl Toluene-2,4-dicarbamate | - |

| Alkyl Carbamate Pathway | Urea + Alcohol → Ethyl Carbamate (EC) | TDA + EC → Mono-carbamate Intermediate (TMC) | TMC + EC → Diethyl Toluene-2,4-dicarbamate |

Source: acs.orgresearchgate.net

In one of the primary pathways, the synthesis proceeds through a distinct urea derivative intermediate, toluene-2,4-bisurea (TBU). researchgate.net This intermediate is formed from the reaction between 2,4-toluene diamine (TDA) and urea. researchgate.netresearchgate.net Kinetic studies have shown that the synthesis of TBU is a first-order reaction with respect to TDA. researchgate.net Once formed, the TBU intermediate undergoes a subsequent reaction with the alcohol to produce the target dicarbamate. researchgate.netacs.org In the synthesis of the dibutyl analogue (BTDC), a similar mechanism is observed where TDA, acting as a nucleophile, attacks a positively charged carbon atom on an activated urea molecule to produce a phenylurea intermediate. researchgate.net

Carbamate intermediates play a crucial role in the alternative reaction pathways. researchgate.netacs.org In the synthesis of the methyl analogue, these have been identified as methyl 2-methyl-5-amino N-phenylcarbamate (TMC1) and methyl 3-amino-4-methyl-N-phenylcarbamate (TMC2). acs.org The formation of these intermediates is a key step, but their subsequent conversion can be challenging. acs.org Low selectivity towards the final dicarbamate product is often attributed to the difficulty in converting these TMC intermediates. researchgate.netacs.orgresearchgate.net In a catalyzed system for producing the dibutyl version, the mechanism involves a nucleophilic species derived from the alcohol (e.g., C4H9O–) attacking the ureido carbon atom in a phenylurea intermediate to generate the corresponding carbamate intermediate. researchgate.netepa.gov

The final step in all pathways is the formation of the diethyl toluene-2,4-dicarbamate product from the previously formed intermediates. researchgate.netacs.orgresearchgate.net In the bisurea pathway, toluene-2,4-bisurea (TBU) reacts with the alcohol to yield the dicarbamate. researchgate.net In the other pathways, the mono-carbamate intermediates (TMCs) undergo a second carbamation step. acs.orgresearchgate.net This can occur either through reaction with another molecule of urea and alcohol or by reacting with a molecule of ethyl carbamate that was pre-formed or formed in situ. acs.orgresearchgate.net The mechanism for the second carbamation is believed to be analogous to the first, where the remaining free amino group on the TMC molecule follows the same reaction steps to give the final dicarbamate product. researchgate.netepa.gov Research using a zinc chloride catalyst for the direct synthesis of the dimethyl analogue from TDA, urea, and methanol achieved a TDA conversion of 98.8%, but with a dicarbamate selectivity of only 41.6%, highlighting the challenges in intermediate conversion. acs.org

Mechanistic Aspects of Oxidative Carbonylation

Oxidative carbonylation represents an alternative, phosgene-free route to synthesizing dicarbamates. nih.govacs.org This process typically involves the reaction of an amine with carbon monoxide and an alcohol, facilitated by a catalyst and an oxidant. rsc.org A significant challenge in this method is the competitive formation of urea-based polymers as byproducts. rsc.org

To address this, specialized catalysts have been developed. For instance, a Pd/CeO2 catalyst was found to be effective for dicarbamate synthesis because its superior methoxylation reactivity facilitates the conversion of urea species, thereby suppressing their accumulation and preventing polymer formation. rsc.org Another approach involves the oxidative carbonylation of TDA using methyl formate (B1220265), which itself can be produced from CO2, as the carbonyl source. researchgate.net This method provides a potential green route to isocyanate precursors. researchgate.netacs.org The mechanism in palladium-iodide catalyzed systems can proceed through the formation of an alkoxycarbonylpalladium iodide intermediate, which is generated from the reaction of the palladium catalyst with carbon monoxide and an alcohol. mdpi.com

Pathways in Alkoxycarbonylation Reactions

Alkoxycarbonylation is a fundamental type of reaction for producing esters, and its mechanisms have been studied in various contexts, particularly for the carbonylation of alkenes. nih.govresearchgate.net These studies provide insight into the fundamental steps that can occur in related dicarbamate syntheses. For palladium-catalyzed alkoxycarbonylation of alkenes, two competing catalytic cycles are often proposed: the "hydride cycle" and the "alkoxy cycle". nih.govsemanticscholar.org

The hydride cycle begins with a palladium(II) hydride complex. nih.gov This is followed by the insertion of an alkene, the insertion of carbon monoxide to create an acyl-palladium complex, and finally alcoholysis, which releases the saturated ester product and regenerates the palladium hydride catalyst. nih.govsemanticscholar.org

The alkoxy cycle , in contrast, is proposed to start with an alkoxy-palladium complex. nih.gov This intermediate undergoes CO insertion to form an alkoxycarbonyl palladium species, followed by alkene insertion and β-hydride elimination to yield an unsaturated ester product. nih.gov

While these cycles describe alkene carbonylation, related principles apply to the synthesis of carbamates from amines. For example, in the PdI2-catalyzed synthesis of ζ-lactams, a related transformation, the mechanism is believed to involve the formation of a carbamoylpalladium iodide intermediate. mdpi.com Computational modeling of various alkoxycarbonylation reactions has been employed to understand the favorability of different pathways, such as the carbomethoxy, ketene, and hydride–hydroxyalkylpalladium pathways, with the hydride mechanism often being identified as the most likely route. semanticscholar.org

Table 2: Comparison of Generalized Alkoxycarbonylation Cycles

| Feature | Hydride Cycle | Alkoxy Cycle |

|---|---|---|

| Key Intermediate | Palladium(II) Hydride Complex ([Pd]-H) | Alkoxy-Palladium Complex ([Pd]-OR) |

| First Insertion | Alkene insertion into Pd-H bond | CO insertion into Pd-OR bond |

| Second Insertion | CO insertion into Pd-Alkyl bond | Alkene insertion into Pd-C(O)OR bond |

| Final Product Type | Saturated Ester | Unsaturated Ester |

| Final Step | Alcoholysis | β-Hydride Elimination |

Source: nih.govsemanticscholar.org

Identification and Characterization of Reaction Intermediates

The synthesis of diethyl toluene-2,4-dicarbamate, typically from 2,4-toluene diamine (TDA), urea, and ethanol (B145695), does not proceed in a single step. Instead, it involves the formation of several key reaction intermediates. While much of the detailed research has been conducted on the synthesis of its methyl analogue (dimethyl toluene-2,4-dicarbamate), the pathways and intermediates are analogous. researchgate.netacs.orgresearchgate.net

Three primary reaction pathways, each featuring distinct intermediates, have been proposed. acs.orgresearchgate.net

Pathway 1: The Bisurea Intermediate : This pathway involves the initial reaction of 2,4-toluene diamine (TDA) with urea to form toluene-2,4-bisurea (TBU). The TBU intermediate then undergoes alcoholysis with ethanol to yield the final product, diethyl toluene-2,4-dicarbamate. acs.orgresearchgate.net

Pathway 2: The Monocarbamate Intermediates : In this route, TDA reacts sequentially. First, one amino group of TDA reacts with urea and then ethanol to form one of two isomeric monocarbamate intermediates: ethyl 3-amino-4-methyl-N-phenylcarbamate or ethyl 5-amino-2-methyl-N-phenylcarbamate. These intermediates then undergo a subsequent reaction with another molecule of urea and ethanol to form the final dicarbamate product. researchgate.netacs.orgresearchgate.net The conversion of these monocarbamate intermediates is often a difficult step, which can lead to lower selectivity for the desired dicarbamate. acs.org

Pathway 3: The Ethyl Carbamate Intermediate : This pathway begins with the reaction of urea and ethanol to form ethyl carbamate. The ethyl carbamate then reacts with TDA to form the isomeric monocarbamate intermediates, which subsequently react with another molecule of ethyl carbamate to produce diethyl toluene-2,4-dicarbamate. acs.orgresearchgate.net

The identification and characterization of these intermediates are typically performed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (HPLC-MS). researchgate.netacs.org

Table 1: Key Intermediates in Diethyl Toluene-2,4-dicarbamate Synthesis

| Intermediate Name | Abbreviation | Role in Synthesis |

|---|---|---|

| Toluene-2,4-bisurea | TBU | Formed from the reaction of TDA and urea; subsequently reacts with ethanol. acs.orgresearchgate.net |

| Ethyl 3-amino-4-methyl-N-phenylcarbamate | - | Isomeric monocarbamate formed from the partial reaction of TDA. researchgate.netacs.org |

| Ethyl 5-amino-2-methyl-N-phenylcarbamate | - | Isomeric monocarbamate formed from the partial reaction of TDA. researchgate.netacs.org |

Side Reaction Pathways and By-product Formation

N-Formylation and N-Methylation Processes

N-formylation and N-methylation have been identified as side reaction pathways in the synthesis of toluene (B28343) dicarbamates. acs.org These reactions are particularly relevant when using certain C1 sources. For instance, in syntheses utilizing methyl formate, which can be derived from CO2, N-formylation can occur. acs.org Similarly, N-methylation can arise from the presence of in situ formed dimethyl carbonate (DMC). acs.org While these specific examples relate to methyl-based reagents, analogous N-alkylation and N-acylation reactions can occur with other alkyl sources under catalytic conditions. Catalytic systems, often involving zinc compounds, can facilitate the N-formylation of carbamates using carbon dioxide and a hydrosilane. rsc.orgresearchgate.net These reactions highlight the reactivity of the N-H bond in the carbamate functional group, making it susceptible to such side reactions under certain conditions. nih.govspringernature.comresearchgate.net

Formation of Methylene-Bridged Tetracarbamates

A significant by-product identified in the synthesis of toluene-2,4-dicarbamate is a methylene-bridged tetracarbamate. acs.org This complex molecule is formed through the condensation of the dicarbamate product with formaldehyde, which can be generated in situ. acs.org The formation of this by-product represents a loss of two molecules of the desired dicarbamate and introduces a structural impurity that is significantly larger and has different properties than the target compound.

Methanolysis of Carbamates and Intermediates

The term methanolysis refers to the cleavage of a chemical bond by reaction with methanol. In the context of diethyl toluene-2,4-dicarbamate synthesis, the analogous reaction would be ethanolysis. This process can be considered the reverse of the final step in the synthetic pathways, where the carbamate group is cleaved by the alcohol. This can occur with the final dicarbamate product or with the carbamate intermediates, leading to a reduction in yield. The reaction is often in equilibrium, and high temperatures, which are typically required for the synthesis, can influence the position of this equilibrium. acs.org

Furthermore, the alcohol can react with the catalyst itself. For example, zinc acetate (B1210297), a common catalyst, can react with methanol, leading to catalyst deactivation. researchgate.net This interaction underscores the reactivity of the alcohol within the reaction system, not just as a reactant for carbamate formation but also in potential side reactions with products, intermediates, and the catalyst.

Table 2: Major Side Products in Toluene Dicarbamate Synthesis

| By-product Type | Formation Pathway | Reactants Involved |

|---|---|---|

| N-Formylated/N-Methylated Carbamates | N-acylation / N-alkylation of the carbamate N-H bond. acs.org | Diethyl toluene-2,4-dicarbamate, formylating/methylating agents (e.g., methyl formate, dimethyl carbonate). acs.orgrsc.org |

| Methylene-Bridged Tetracarbamates | Condensation reaction. acs.org | Diethyl toluene-2,4-dicarbamate, in situ generated formaldehyde. acs.org |

In-Depth Scientific Review of Diethyl Toluene-2,4-Dicarbamate Reveals Data Scarcity in Key Research Areas

Despite its established presence in chemical databases, a thorough investigation into the scientific literature reveals a significant gap in the understanding of the reaction kinetics and thermodynamics of Diethyl toluene-2,4-dicarbamate. While general identification and basic properties are documented, detailed studies concerning the thermodynamic feasibility, reaction rates, and kinetic modeling for this specific compound are not publicly available in the reviewed scientific literature.

Diethyl toluene-2,4-dicarbamate, identified by its CAS number 7450-62-6 and molecular formula C₁₃H₁₈N₂O₄, is a dicarbamate derivative of toluene. It is structurally related to other industrially significant compounds, which has prompted interest in its characteristics. However, this interest has not yet translated into comprehensive public research on its reactive properties.

In contrast, extensive research is available for its methyl analogue, Dimethyl toluene-2,4-dicarbamate (TDC). Studies on TDC provide detailed thermodynamic analyses, including calculations of Gibbs free energy, enthalpy, and entropy for its synthesis pathways. acs.orgresearchgate.net This research establishes that the synthesis of TDC is an endothermic reaction that becomes spontaneous at temperatures above 413.8 K (140.65 °C). acs.orgresearchgate.net Furthermore, the reaction kinetics for the formation of TDC have been experimentally determined, and kinetic models have been developed and validated. researchgate.net

This body of knowledge surrounding the dimethyl variant highlights a clear path for future research into Diethyl toluene-2,4-dicarbamate. However, at present, no equivalent data for the diethyl compound could be retrieved. The scientific community has yet to publish detailed findings on the following critical areas for Diethyl toluene-2,4-dicarbamate:

Kinetics and Thermodynamics of Diethyl Toluene 2,4 Dicarbamate Reactions

Influence of Reaction Parameters on Kinetics and Thermodynamics:The impact of variables such as temperature, pressure, and catalysts on the reactions of Diethyl toluene-2,4-dicarbamate remains uncharacterized in the available literature.

While databases provide foundational information for Diethyl toluene-2,4-dicarbamate, the absence of in-depth kinetic and thermodynamic studies limits a full understanding of its chemical behavior and potential applications in synthesis and material science. Future research is necessary to fill this knowledge void and to ascertain if its properties align with, or diverge from, those of its well-documented methyl counterpart.

Temperature Dependence and Activation Energies

No specific data on the activation energies or a detailed analysis of the temperature dependence for the synthesis or reactions of Diethyl toluene-2,4-dicarbamate could be located. For the analogous synthesis of Dimethyl toluene-2,4-dicarbamate from 2,4-toluenediamine, urea (B33335), and methanol (B129727), it has been noted that the reaction is endothermic and becomes spontaneous at temperatures beyond 413.8 K (140.65 °C). researchgate.netresearchgate.netacs.org Optimal temperatures for the synthesis of the dimethyl analogue have been reported around 190 °C. researchgate.netresearchgate.netacs.org

Pressure Effects on Reaction Equilibrium and Rate

Similarly, specific studies detailing the effects of pressure on the reaction equilibrium and rate for Diethyl toluene-2,4-dicarbamate are not available. In the case of Dimethyl toluene-2,4-dicarbamate synthesis, pressures in the range of 0.7 to 3.0 MPa have been utilized. researchgate.netresearchgate.netacs.org For the synthesis of a dipropyl analogue, a pressure of 0.6 MPa was found to be suitable. researchgate.net These values suggest that elevated pressures are likely necessary to facilitate the reaction, but without direct studies, the precise impact on reaction kinetics and equilibrium for the diethyl compound remains speculative.

Reactant Molar Ratios and Concentration Effects

The influence of reactant molar ratios on the synthesis of Diethyl toluene-2,4-dicarbamate has not been specifically documented. Research on Dimethyl toluene-2,4-dicarbamate has shown that the molar ratio of reactants, such as 2,4-toluenediamine to urea and methanol, significantly affects the conversion and selectivity of the reaction. researchgate.netresearchgate.netacs.org For instance, a molar ratio of TDA/zinc chloride/urea/methanol = 1/0.07/5/80 has been reported for the synthesis of the dimethyl analogue. researchgate.netresearchgate.netacs.org For the dipropyl analogue, a TDA/urea molar ratio of 1/3 and a TDA/propanol (B110389) molar ratio of 1/84 were found to be effective. researchgate.net These findings highlight the importance of reactant concentrations in maximizing product yield for similar carbamate (B1207046) syntheses.

Computational Chemistry and Theoretical Studies

Molecular Modeling of Reaction Mechanisms

Molecular modeling has been instrumental in mapping out the intricate pathways of dicarbamate synthesis. The non-phosgene route, which involves the reaction of a diamine with urea (B33335) and an alcohol, is of particular interest due to its greener credentials. Theoretical studies have dissected this complex reaction to identify the most energetically favorable course.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the synthesis of Dimethyl toluene-2,4-dicarbamate (TDC), a key intermediate for the non-phosgene production of toluene (B28343) diisocyanate (TDI), DFT calculations have been pivotal. researchgate.net Researchers have employed DFT to explore the various possible reaction pathways in the synthesis of TDC from 2,4-toluenediamine (TDA), urea, and methanol (B129727). researchgate.net

These computational studies help in identifying the transition states—the highest energy points along a reaction coordinate—and thus, in understanding the kinetics of the reaction. For instance, in the hydrolysis of 2,4-Diisocyanatotoluene (2,4-TDI), a related compound, DFT calculations at the B3LYP/6-311++G(d, p) level of theory have been used to compare different reaction pathways. researchgate.net One pathway involves the attack of water across the N=C bond, while another involves an attack across the C=O bond. researchgate.net Such analyses are crucial for predicting which reaction is more likely to occur.

The effective free energy barrier (FEB) is a critical parameter derived from computational studies that determines the rate of a chemical reaction. A lower FEB corresponds to a faster reaction. For the non-catalytic synthesis of Dimethyl toluene-2,4-dicarbamate, the mechanism was found to have a high effective free energy barrier of 47.0 kcal mol⁻¹. researchgate.net This high barrier indicates that the uncatalyzed reaction is slow and requires significant energy input, highlighting the necessity of a catalyst to make the process viable. In contrast, the decomposition of an intermediate, carbamic acid, is significantly influenced by the presence of water clusters, with the free energy barrier dropping to 16.4 kcal·mol⁻¹ with a water trimer and 15.3 kcal·mol⁻¹ with a water tetramer. researchgate.net

Theoretical Analysis and Evaluation of Synthetic Routes

Beyond elucidating reaction mechanisms, theoretical chemistry provides frameworks for the holistic evaluation of different synthetic routes, considering not just yield but also greenness and safety.

A novel method termed the "Three-Parameter Difference" has been developed to offer a comprehensive evaluation of chemical reaction routes. rsc.org This parameter integrates three key metrics:

Gibbs Free Energy (ΔG): To assess the thermodynamic feasibility of a reaction.

Atom Utilization (AU): To measure the greenness and efficiency of the reaction in converting reactants to the desired product.

Inherent Safety Index (OSI): To evaluate the intrinsic safety of the chemical process. rsc.orgnih.gov

The "Three-Parameter Difference" (ΔRᵢ) provides a single, composite score where a smaller value indicates a more ideal reaction pathway that is thermodynamically favorable, atom-economical, and inherently safer. rsc.org This approach has been successfully applied to evaluate the synthesis of dimethyl carbonate (DMC) and toluene diisocyanate (TDI), providing a theoretical basis for selecting optimal industrial processes. rsc.orgnih.gov For instance, in the synthesis of TDI, the evaluation using the "Three-Parameter Difference" indicated that synthesis routes utilizing dimethyl carbonate or carbon dioxide are the safest and have the highest inherent safety. researchgate.net

Table 1: Conceptual Framework of the "Three-Parameter Difference"

| Parameter | Description | Significance |

|---|---|---|

| Gibbs Free Energy (ΔG) | The energy associated with a chemical reaction that can be used to do work. | A negative value indicates a spontaneous and thermodynamically favorable reaction. |

| Atom Utilization (AU) | The ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. | A higher value signifies a greener process with less waste. |

| Inherent Safety Index (OSI) | A measure of the potential hazards associated with the chemicals and reaction conditions. | A higher value indicates greater inherent safety of the process. |

| "Three-Parameter Difference" (ΔRᵢ) | A composite parameter that combines ΔG, AU, and OSI to provide a holistic assessment of a reaction route. | A lower value represents a more desirable and sustainable chemical process. |

This table is generated based on the principles described in the source material.

Computational Studies on Catalyst Performance and Interactions

Catalysts are essential for the efficient synthesis of dicarbamates via non-phosgene routes. Computational studies are invaluable for understanding how these catalysts function at a molecular level. While specific studies on Diethyl toluene-2,4-dicarbamate are sparse, research on the synthesis of its dimethyl analog (TDC) has shown that zinc-based catalysts, such as zinc chloride and zinc acetate (B1210297), are effective. researchgate.netacs.org In the synthesis of Dibutyl toluene-2,4-dicarbamate, another related compound, γ-Al2O3 has been investigated as a catalyst. researchgate.net

Computational modeling can simulate the interaction between the catalyst and the reactants, revealing how the catalyst lowers the activation energy of the reaction. These studies can help in the rational design of more efficient and selective catalysts, for example, by identifying the optimal catalyst structure and composition.

Prediction of Reactivity and Selectivity in Diethyl Toluene-2,4-Dicarbamate Synthesis

Predicting the reactivity and selectivity of a reaction is a key goal of computational chemistry. In the synthesis of Diethyl toluene-2,4-dicarbamate, there are multiple reactive sites, and various side reactions can occur. For example, in the synthesis of Dimethyl toluene-2,4-dicarbamate from 2,4-toluenediamine, urea, and methanol, a low selectivity towards the desired product (TDC) was observed, which was attributed to the difficulty in converting the intermediate monocarbamates (TMC1 and TMC2) to the final dicarbamate. researchgate.netacs.org

Computational models can predict the relative reactivity of different functional groups within a molecule. For instance, DFT calculations have shown that the 4-position isocyanate group of 2,4-TDI is more reactive than the 2-position group. researchgate.net This type of insight is crucial for controlling the selectivity of the reaction and maximizing the yield of the desired product. By understanding the factors that govern reactivity and selectivity, reaction conditions can be optimized to favor the formation of Diethyl toluene-2,4-dicarbamate over unwanted byproducts.

Advanced Analytical Techniques in Diethyl Toluene 2,4 Dicarbamate Research

Spectroscopic Elucidation Methods

Spectroscopy provides fundamental insights into the molecular structure and properties of Diethyl Toluene-2,4-dicarbamate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of Diethyl Toluene-2,4-dicarbamate. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a detailed molecular picture can be assembled.

In ¹H NMR, the protons on the aromatic ring, the methyl group attached to the ring, the N-H protons of the carbamate (B1207046) groups, and the protons of the two ethyl groups all resonate at distinct chemical shifts. The integration of these signals confirms the relative number of protons in each environment, while the splitting patterns (multiplicity) reveal neighboring proton interactions, confirming the substitution pattern on the toluene (B28343) ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. This includes the carbons of the aromatic ring, the toluene-methyl group, the carbonyl carbons of the carbamate, and the carbons of the ethyl groups. While specific experimental data for Diethyl Toluene-2,4-dicarbamate is not widely published, the expected chemical shifts can be reliably predicted based on data from its close analogue, Dimethyl Toluene-2,4-dicarbamate, and standard chemical shift tables. illinois.edusysu.edu.cndu.eduepfl.ch

Interactive Table 1: Predicted NMR Data for Diethyl Toluene-2,4-dicarbamate

| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Protons | Ar-H | ~7.0-7.8 | Multiplet |

| Ar-CH₃ | ~2.1-2.3 | Singlet | |

| N-H | ~8.5-9.5 | Broad Singlet | |

| O-CH₂-CH₃ | ~4.1-4.3 | Quartet | |

| O-CH₂-CH₃ | ~1.2-1.4 | Triplet | |

| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) | |

| Carbons | C=O (Carbamate) | ~153-155 | |

| Aromatic C | ~115-140 | ||

| O-CH₂-CH₃ | ~61-63 | ||

| Ar-CH₃ | ~17-19 | ||

| O-CH₂-CH₃ | ~14-15 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups within the Diethyl Toluene-2,4-dicarbamate molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of molecular bonds.

The FTIR spectrum of Diethyl Toluene-2,4-dicarbamate is characterized by several strong absorption bands that confirm its structure. The presence of the carbamate linkage is unequivocally identified by the N-H stretching vibration, typically seen as a sharp peak, and the strong C=O (carbonyl) stretching vibration of the urethane (B1682113) group. researchgate.netresearchgate.net Additional characteristic peaks include those for C-O stretching, aromatic C-H bending, and aliphatic C-H stretching from the ethyl and methyl groups. This technique is crucial for monitoring the synthesis of the compound, for instance, by observing the disappearance of isocyanate peaks (~2270 cm⁻¹) and the appearance of the characteristic carbamate bands. researchgate.netmetu.edu.tr

Interactive Table 2: Characteristic FTIR Absorption Bands for Diethyl Toluene-2,4-dicarbamate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Carbamate (Urethane) |

| ~2980 | C-H Stretch (Asymmetric) | Aliphatic (CH₃, CH₂) |

| ~2870 | C-H Stretch (Symmetric) | Aliphatic (CH₃, CH₂) |

| ~1720 | C=O Stretch (Amide I) | Carbamate (Urethane) |

| ~1530 | N-H Bend + C-N Stretch (Amide II) | Carbamate (Urethane) |

| ~1220 | C-O Stretch | Ester part of Carbamate |

| ~1060 | C-O Stretch | Ester part of Carbamate |

| ~810 | C-H Bend (Out-of-plane) | Aromatic Ring |

UV-Visible Spectrometry for Photodegradation Studies

UV-Visible spectrometry measures the absorption of ultraviolet and visible light by a molecule. For Diethyl Toluene-2,4-dicarbamate, the absorption is primarily due to electronic transitions (π → π*) within the substituted benzene (B151609) ring. youtube.com The aromatic chromophore gives rise to characteristic absorption bands in the UV region.

This technique is particularly valuable for studying the stability of the compound under UV irradiation. Photodegradation studies can be conducted by exposing a solution of Diethyl Toluene-2,4-dicarbamate to a UV light source and monitoring the changes in its UV-Vis spectrum over time. The degradation of the compound would lead to a decrease in the intensity of its characteristic absorption peak(s) as the aromatic chromophore is destroyed or altered. nih.gov Kinetic analysis of this spectral change allows for the determination of the photodegradation rate. This is critical for understanding the environmental persistence or the stability of the material in applications where it might be exposed to sunlight. nih.gov

Chromatographic Separation and Identification

Chromatographic methods are essential for separating Diethyl Toluene-2,4-dicarbamate from reaction mixtures, identifying impurities, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Product Purity and Component Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of Diethyl Toluene-2,4-dicarbamate and quantifying its concentration in a mixture. The method separates compounds based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase.

For a compound like Diethyl Toluene-2,4-dicarbamate, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). wur.nl A UV detector is commonly used for detection, leveraging the strong UV absorbance of the compound's aromatic ring. nih.gov By comparing the retention time of the main peak in a sample to that of a pure standard, the compound can be identified. The area under the peak is proportional to its concentration, allowing for precise quantitative analysis and the determination of product purity by detecting and quantifying any byproducts or unreacted starting materials. researchgate.netdocumentsdelivered.com

Interactive Table 3: Typical HPLC Parameters for Analysis of Toluene Dicarbamates

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile/Water or Methanol/Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Diode Array Detector (DAD) at ~240 nm |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. In the context of Diethyl Toluene-2,4-dicarbamate research, GC is primarily used to analyze volatile impurities that may be present from the synthesis process. These can include residual solvents (like toluene or ethanol) or volatile byproducts. ptfarm.plpeerj.com

In a typical GC analysis, the sample is injected into a heated port, where it is vaporized and swept by a carrier gas (e.g., helium or nitrogen) through a capillary column. researchgate.netbibliotekanauki.pl The column contains a stationary phase that interacts differently with various components, causing them to separate based on their boiling points and polarity. A Flame Ionization Detector (FID) is commonly used for its sensitivity to hydrocarbons. For more definitive identification, a Mass Spectrometer (MS) can be coupled to the GC, allowing for the identification of unknown volatiles based on their mass spectra. researchgate.net Headspace GC (GC-HS) is a particularly useful variation for analyzing trace levels of volatile residues in the solid Diethyl Toluene-2,4-dicarbamate product without dissolving it. ptfarm.plbibliotekanauki.pl

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of Diethyl Toluene-2,4-dicarbamate. The compound has a molecular formula of C₁₃H₁₈N₂O₄ and a molecular weight of 266.29 g/mol . nih.govncats.io In mass spectrometry, the molecule is ionized and then fragmented. The resulting mass-to-charge ratio of these fragments provides a unique fingerprint, confirming the compound's identity and structural features.

Liquid Chromatography-Mass Spectrometry (LC-MS, HPLC-MS) for Intermediate Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant (HPLC-MS) are indispensable for monitoring the progress of the synthesis of Diethyl Toluene-2,4-dicarbamate and identifying reaction intermediates. In the synthesis of related dicarbamates, such as Dimethyl Toluene-2,4-dicarbamate, HPLC-MS has been instrumental. acs.orgresearchgate.net For instance, in the synthesis from 2,4-Toluenediamine (TDA), urea (B33335), and methanol, HPLC-MS analysis helped to identify key intermediates like methyl 2-methyl-5-amino N-phenylcarbamate (TMC1) and methyl 3-amino-4-methyl-N-phenylcarbamate (TMC2). acs.orgresearchgate.net The identification of these intermediates was crucial in proposing plausible reaction pathways, including the formation of toluene-2,4-bisurea (TBU) as another intermediate. acs.orgresearchgate.net

A typical HPLC-MS method for the analysis of similar compounds, such as diethyl maleate (B1232345) in cosmetics, involves ultrasonic extraction followed by analysis in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. xml-journal.net Such methodologies can be adapted for the analysis of Diethyl Toluene-2,4-dicarbamate and its reaction precursors and byproducts.

Table 1: Intermediates in Dicarbamate Synthesis Identified by HPLC-MS

| Intermediate Compound | Abbreviation | Synthesis Route | Reference |

|---|---|---|---|

| Methyl 2-methyl-5-amino N-phenylcarbamate | TMC1 | TDA, urea, and methanol | acs.orgresearchgate.net |

| Methyl 3-amino-4-methyl-N-phenylcarbamate | TMC2 | TDA, urea, and methanol | acs.orgresearchgate.net |

Microscopic and Spectroscopic Techniques for Catalyst Characterization

The efficiency of Diethyl Toluene-2,4-dicarbamate synthesis is heavily dependent on the properties of the catalyst used. A variety of microscopic and spectroscopic techniques are employed to characterize these catalysts in detail.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of catalysts. It provides information on the phase composition, crystal size, and lattice parameters of the catalytic material. For instance, in studies of catalysts for related reactions like biodiesel production, XRD has been used to characterize the structure of materials such as layered double hydroxides (e.g., MgAl hydrotalcite). researchgate.net The diffraction patterns can reveal the successful incorporation of promoters and the changes in the crystalline structure upon calcination or reduction. researchgate.net Similarly, in the synthesis of alcohols from syngas, in-situ XRD is used to study crystal phase changes of catalysts like CuNi and NiGa during the reaction. dtu.dk

Table 2: Representative XRD Findings for Catalysts in Related Syntheses

| Catalyst System | Key XRD Findings | Application | Reference |

|---|---|---|---|

| Ni/MgAl Hydrotalcite | Confirmed hydrotalcite-type structure. | Biodiesel Production | researchgate.net |

| CuNi | Forms a substitutional alloy. | Methanol Synthesis | dtu.dk |

Electron Microscopy (SEM, TEM) for Catalyst Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology, particle size, and dispersion of catalysts. Environmental Transmission Electron Microscopy (ETEM) allows for the observation of catalysts under reaction conditions. dtu.dk For example, in the study of CuNi and NiGa catalysts for methanol synthesis, ETEM revealed that NiGa forms nanoparticles and undergoes phase changes during the reaction, which correlates with catalyst deactivation. dtu.dk These techniques provide a direct view of the catalyst's physical structure, which is often correlated with its activity and stability.

Mössbauer Spectroscopy for Electronic Structure of Active Sites

Mössbauer spectroscopy is a highly sensitive technique for probing the electronic structure of specific elements within a catalyst, most notably iron. It is crucial for identifying the phases of iron-containing catalysts, determining the nature of the active sites, and investigating the relationship between the catalyst's structure and its catalytic behavior. researchgate.netcityu.edu.hk For instance, in studies of iron-based catalysts, Mössbauer spectroscopy can track the transformation of catalyst phases, such as the change from an initial FePO₄ phase to a reduced Fe₂P₂O₇ phase, under reaction conditions. researchgate.net This technique is particularly valuable for understanding the catalytic mechanisms in processes like urethane synthesis, where iron complexes are sometimes used as catalysts. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Diethyl Toluene-2,4-dicarbamate |

| Dimethyl Toluene-2,4-dicarbamate |

| 2,4-Toluenediamine |

| Methyl 2-methyl-5-amino N-phenylcarbamate |

| Methyl 3-amino-4-methyl-N-phenylcarbamate |

| Toluene-2,4-bisurea |

| Diethyl maleate |

| Iron(III) phosphate |

Degradation Pathways and Environmental Fate

Mechanistic Studies of Photodegradation

Photodegradation is a crucial process that influences the environmental persistence of many organic compounds. This process involves the breakdown of molecules by light, often enhanced by the presence of photocatalysts and reactive oxygen species.

The photocatalytic degradation of carbamate (B1207046) insecticides, such as carbofuran (B1668357), has been demonstrated to be effective in the presence of semiconductor photocatalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) under UV irradiation. researchgate.netmdpi.com For instance, studies on carbofuran have shown that its degradation is significantly accelerated with a TiO2 catalyst. nih.gov The efficiency of this process is dependent on several factors, including the concentration of the photocatalyst, the initial concentration of the carbamate, and the pH of the solution. nih.gov For example, the degradation efficiency of carbofuran was found to be highly affected by the initial pH and its concentration. nih.gov Carbon coating of TiO2 has been shown to enhance photocatalytic activity due to increased light absorption and stability of the anatase phase. rsc.org It is plausible that diethyl toluene-2,4-dicarbamate would undergo similar photocatalytic degradation in the presence of TiO2 and UV light, a common pigment in various materials, which could contribute to its breakdown on surfaces exposed to sunlight.

Table 1: Factors Influencing Photocatalytic Degradation of Carbamates

| Parameter | Influence on Degradation | Example Compound | Source |

| Photocatalyst | Enhances degradation rate. TiO2 and ZnO are effective. | Carbofuran | researchgate.netnih.gov |

| Light Exposure | Essential for initiating the photocatalytic process. | Carbofuran | researchgate.net |

| Initial pH | Significantly affects degradation efficiency. | Carbofuran | nih.gov |

| Initial Concentration | Influences the rate of degradation. | Carbofuran | nih.gov |

| Catalyst Modification | Carbon coating can improve efficiency. | Methylene blue, Crystal violet | rsc.org |

The degradation of carbamates often proceeds through a series of intermediate products before complete mineralization. In the photocatalytic degradation of carbofuran, nine intermediate compounds were identified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS/MS). nih.gov The degradation pathways proposed for carbofuran include the addition of hydroxyl radicals and the cleavage of the carbamate side chain. nih.gov For other aromatic compounds like toluene (B28343), photo-oxidative degradation can yield products such as benzaldehyde, cresols, and benzoic acid. While the specific intermediates for diethyl toluene-2,4-dicarbamate are not documented, it is reasonable to hypothesize that its photodegradation would involve hydroxylation of the aromatic ring, oxidation of the methyl group to an aldehyde or carboxylic acid, and cleavage of the carbamate ester linkages, leading to the formation of various hydroxylated and de-alkoxylated derivatives.

Table 2: Potential Photodegradation Intermediates of Aromatic Carbamates

| Parent Compound | Identified/Potential Intermediates | Analytical Method | Source |

| Carbofuran | Nine degradation intermediates detected | HPLC/MS/MS | nih.gov |

| Toluene | Benzaldehyde, o-cresol, m-cresol, p-cresol, benzoic acid | HPLC |

Hydroxyl radicals (•OH) are highly reactive oxygen species that play a central role in the atmospheric and aquatic degradation of many organic pollutants. researchgate.net In the context of photocatalysis, the irradiation of TiO2 generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals. These radicals are powerful oxidizing agents that can attack the aromatic ring and the side chains of carbamate molecules. nih.gov Computational studies on carbofuran have been used to predict the active sites on the molecule that are most susceptible to attack by hydroxyl radicals. nih.gov The degradation of other aromatic compounds, such as toluene, is also known to be initiated by hydroxyl radical attack. Therefore, it is highly probable that the photodegradation of diethyl toluene-2,4-dicarbamate is significantly mediated by hydroxyl radicals, leading to its eventual breakdown into smaller, less complex molecules.

Investigating Other Degradation Mechanisms (e.g., enzymatic)

Besides photodegradation, enzymatic degradation by microorganisms is a key process in the environmental breakdown of carbamates. The primary step in the microbial degradation of carbamate pesticides is the hydrolysis of the carbamate linkage, a reaction catalyzed by enzymes known as carbamate hydrolases or carboxylesterases. bohrium.comfrontiersin.org Several bacteria and fungi have been identified that can degrade a variety of carbamates, utilizing them as a source of carbon and nitrogen. frontiersin.orgnih.gov

Enzymes such as MCD, CehA, and CahA have been isolated and shown to be involved in the degradation pathways of different carbamates. researchgate.net For aromatic carbamates, the initial hydrolysis is often followed by the degradation of the resulting aromatic nucleus, typically through catechol intermediates. frontiersin.orgnih.govresearchgate.net Although no specific studies have focused on the enzymatic degradation of diethyl toluene-2,4-dicarbamate, its structure suggests that it would be susceptible to similar enzymatic hydrolysis of its two carbamate groups, releasing ethanol (B145695) and the corresponding diamine, which could then be further metabolized by microorganisms in soil and water. The presence of ethyl groups in diethyl toluene-2,4-dicarbamate, as opposed to methyl groups, may have implications for its biological activity and degradation, as ethyl carbamates are sometimes considered to have different toxicological profiles than their methyl counterparts. nih.gov

Methodologies for Studying Degradation Kinetics and Pathways

The study of degradation kinetics and the identification of intermediate products require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of carbamate pesticides and their degradation products. frontiersin.orgtaylorfrancis.com Due to the thermal instability of many carbamates, HPLC is often the preferred method. taylorfrancis.com

For detailed structural elucidation of degradation intermediates, these chromatographic techniques are often coupled with Mass Spectrometry (MS or MS/MS). nih.govfrontiersin.org For example, HPLC/MS/MS was instrumental in identifying the nine degradation products of carbofuran in a photocatalytic study. nih.gov Isotope dilution liquid chromatography coupled with MS has also been used for the determination of carbamates in various samples. frontiersin.org

Kinetic studies often follow the disappearance of the parent compound over time under specific conditions (e.g., light intensity, temperature, pH). The degradation of many organic compounds, including some carbamates, can often be described by pseudo-first-order kinetics. researchgate.net

Table 3: Common Analytical Methodologies for Carbamate Degradation Studies

| Methodology | Application | Advantages | Source |

| HPLC | Separation and quantification of carbamates and polar intermediates. | Suitable for thermally labile compounds. | frontiersin.orgtaylorfrancis.com |

| GC | Separation and quantification, often requires derivatization. | High resolution for volatile compounds. | frontiersin.orgnih.gov |

| Mass Spectrometry (MS, MS/MS) | Identification and structural elucidation of intermediates. | High sensitivity and specificity. | nih.govfrontiersin.org |

| UV-Vis Spectroscopy | Monitoring the disappearance of the parent compound. | Simple and cost-effective for kinetic studies. | researchgate.net |

Diethyl Toluene 2,4 Dicarbamate in Material Science and Polymer Precursor Research

Precursor Role in Toluene (B28343) Diisocyanate (TDI) Production for Polyurethanes

Diethyl toluene-2,4-dicarbamate is a crucial intermediate compound in the non-phosgene production routes for Toluene Diisocyanate (TDI), a primary component in the manufacturing of polyurethanes. ontosight.aiscribd.com Traditional TDI synthesis relies on the use of highly toxic phosgene (B1210022) gas. 7cfindustries.comintratec.us In contrast, non-phosgene pathways offer a greener and safer alternative by avoiding phosgene altogether. 7cfindustries.com These modern methods often involve the synthesis of a dicarbamate intermediate, such as diethyl toluene-2,4-dicarbamate, which is then decomposed to yield the desired TDI. scribd.comebrary.net

The general non-phosgene process involves reacting toluene-2,4-diamine (TDA) with a carbonyl source in the presence of an alcohol. 7cfindustries.comresearchgate.net For instance, reacting TDA with dimethyl carbonate (DMC) and methanol (B129727) produces dimethyl toluene-2,4-dicarbamate (TDC), a closely related analogue. ebrary.net Similarly, using urea (B33335) and an alcohol like methanol or propanol (B110389) can also yield the corresponding dicarbamate. researchgate.netresearchgate.net The resulting dicarbamate is then isolated and subsequently decomposed to produce TDI and regenerate the alcohol, which can be recycled. ebrary.net This approach mitigates the severe safety risks associated with phosgene and reduces the production of corrosive byproducts like hydrochloric acid. 7cfindustries.com

Thermal Decomposition of Diethyl Toluene-2,4-Dicarbamate to TDI

The conversion of diethyl toluene-2,4-dicarbamate to toluene-2,4-diisocyanate can be achieved through thermal decomposition. This process, known as thermolysis or cracking, involves heating the dicarbamate to a high temperature, causing it to break down into the target diisocyanate and ethanol (B145695). The ethanol byproduct can then be removed from the reaction system. ebrary.net

Research has demonstrated the viability of this method. In one study, a mixture of diethyl toluene-2,4-dicarbamate and a high-boiling point ester solvent, di-2-ethylhexyl phthalate, was heated to 250°C. This process yielded toluene-2,4-diisocyanate, demonstrating that the thermal cleavage of the carbamate (B1207046) groups is an effective route to the diisocyanate.

| Parameter | Value | Source |

|---|---|---|

| Starting Material | Diethyl toluene-2,4-dicarbamate | researchgate.net |

| Solvent | di-2-ethylhexyl phthalate | researchgate.net |

| Temperature | 250 °C | researchgate.net |

| Duration | 1 hour | researchgate.net |

| TDI Yield | 57.6 mol % | researchgate.net |

Catalytic Decomposition for TDI Production

To improve the efficiency and lower the energy requirements of TDI production from dicarbamates, researchers have investigated the use of catalysts for the decomposition step. While specific studies on the catalytic decomposition of diethyl toluene-2,4-dicarbamate are not extensively detailed in available research, significant work has been done on its close analogue, dimethyl toluene-2,4-dicarbamate (TDC), which provides valuable insights. researchgate.net These catalytic systems are designed to lower the decomposition temperature and increase the reaction rate and selectivity towards TDI.

For the decomposition of TDC, various catalysts have proven effective. For example, nanometer-scale zinc oxide has been shown to exhibit high catalytic performance. researchgate.net In another catalytic system, a uranyl zinc acetate (B1210297) catalyst was used to decompose TDC, achieving a high yield of TDI at temperatures between 250–270°C. researchgate.net The initial catalyst used to form the dicarbamate, such as zinc acetate, can sometimes be converted during the reaction into a form, like zinc oxide, that is catalytically active for the subsequent decomposition step. researchgate.net These findings suggest that metal-based catalysts, particularly those involving zinc, are promising for the efficient production of TDI from dicarbamate precursors.

| Catalyst | Conditions | Yield of TDI | Source |

|---|---|---|---|

| Uranyl zinc acetate | 250–270 °C, 2.7 kPa | 92.6% | researchgate.net |

| Nanometer-scale Zinc Oxide | 240 °C, 7.33 kPa, 1.5 h | 87.5% | researchgate.net |

Synthesis of Polyurethane-Related Materials via Dicarbamate Intermediates

Diethyl toluene-2,4-dicarbamate serves as a key monomer in non-isocyanate routes for synthesizing polyurethane-related materials. This approach is gaining traction as it bypasses the need to handle toxic isocyanate monomers like TDI and MDI during the polymer production phase. In this method, the dicarbamate monomer undergoes a polycondensation reaction with a diol or a diamine to form the polymer. researchgate.net

When a dicarbamate reacts with a diol, it forms a polyurethane, releasing an alcohol as a byproduct. This reaction is typically facilitated by a catalyst to achieve high molecular weight polymers. Organocatalysts, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to be effective in promoting these polycondensation reactions. researchgate.net Alternatively, reacting a dicarbamate with a diamine leads to the formation of polyureas. The reaction with diamines can also be used to synthesize poly(hydroxyurethane)s if the dicarbamate precursor contains hydroxyl groups, which adds versatility to the properties of the final material. This pathway allows for the creation of a wide range of polymers with varied properties, from flexible elastomers to rigid plastics, by selecting different diol or diamine co-monomers.

Applications as a Model Compound in Polymer Chemistry Research

In polymer chemistry, understanding complex reaction mechanisms is fundamental to developing new materials and optimizing production processes. Diethyl toluene-2,4-dicarbamate can serve as an excellent model compound for such research, particularly in studies related to polyurethane chemistry and recycling.

The thermal and catalytic decomposition of this dicarbamate to form TDI is a reaction of significant industrial interest. ebrary.net By studying the decomposition of a well-defined compound like diethyl toluene-2,4-dicarbamate under various conditions, researchers can gain detailed insights into reaction kinetics, mechanisms, and potential side reactions. For example, studies on model carbamates like methyl N-phenyl carbamate are used to investigate the cracking process, identify effective catalysts (such as ZnO, Bi2O3, and Al2O3), and understand the formation of byproducts like ureas or aniline. This knowledge is directly applicable to optimizing the non-phosgene production of TDI and is also crucial for developing chemical recycling processes for polyurethanes, where the goal is to break down the polymer back into valuable monomers like dicarbamates or diisocyanates.

Future Research Directions and Sustainability in Diethyl Toluene 2,4 Dicarbamate Chemistry

Development of Novel and Highly Efficient Non-Phosgene Synthetic Routes

The primary driver for innovation in the synthesis of Diethyl toluene-2,4-dicarbamate is the elimination of highly toxic phosgene (B1210022). Research is actively pursuing several promising non-phosgene pathways. rsc.orgacs.org

Carbonylation of Amines: Oxidative carbonylation of 2,4-toluenediamine (TDA) using an alcohol (ethanol for the diethyl variant) and an oxidizing agent presents a viable route. acs.orgresearchgate.net Another approach is reductive carbonylation of dinitrotoluene. acs.orgebrary.net These methods avoid phosgene but often require high pressures and temperatures, and the catalyst systems need further refinement to improve selectivity and longevity.

Reaction with Carbonates: The reaction of TDA with diethyl carbonate is a well-explored path. ebrary.netresearchgate.net This method is considered a greener alternative, with the primary byproduct being ethanol (B145695), which can potentially be recycled. ebrary.net Yields can be high, but the reaction often requires elevated temperatures. ebrary.netresearchgate.net

The Urea (B33335) Route: A particularly green route involves the direct synthesis from TDA, urea, and ethanol. researchgate.netacs.org This process avoids toxic reagents and can be performed under relatively mild conditions. acs.org Research indicates that this reaction can proceed through several pathways, including the formation of intermediate carbamates or bisurea compounds. acs.orgacs.org A key challenge is improving the selectivity towards the desired dicarbamate and minimizing side reactions. acs.org

Direct CO₂ Utilization: The most sustainable long-term vision involves using carbon dioxide as a direct C1 source. chemistryviews.org Three-component coupling reactions between an amine (TDA), CO₂, and an alkylating agent under mild conditions are being developed. chemistryviews.orgacs.org While promising, achieving high efficiency and selectivity for aromatic diamines like TDA remains a significant research challenge.

Future work in this area will focus on optimizing reaction conditions, improving product yields, and developing processes that can be scaled for industrial production, such as using reactive distillation to enhance conversion and simplify purification. researchgate.net

Rational Design of Next-Generation Catalytic Systems

The success of non-phosgene routes is critically dependent on the performance of the catalyst. The rational design of new catalytic systems aims to enhance reaction rates, selectivity, and catalyst stability.

Homogeneous Catalysts: Lewis acids, such as zinc salts (e.g., zinc acetate (B1210297), zinc stearate), have shown good activity in the synthesis of toluene (B28343) dicarbamates from TDA and dialkyl carbonates or urea. researchgate.netacs.org However, these catalysts can deactivate over time, for instance, through reaction with alcohol byproducts. researchgate.net Future research will focus on designing more robust Lewis acidic catalysts and understanding deactivation mechanisms.

Heterogeneous Catalysts: To facilitate catalyst separation and recycling, research is moving towards heterogeneous systems. Supported catalysts, such as zinc acetate on activated carbon, have been investigated. researchgate.net A significant advancement is the development of dual-functional catalysts, like a Pd/CeO₂ system for oxidative carbonylation, which can enhance the desired reaction while suppressing the formation of unwanted urea polymer byproducts. rsc.org

Nanocatalysts and Single-Atom Catalysts: The use of nanometer-scale catalysts, which can form in situ from precursors like zinc acetate, presents an interesting avenue. researchgate.net The unique properties of nanomaterials can lead to enhanced catalytic activity. The next frontier may involve single-atom catalysts, which offer maximum atom efficiency and unique reactivity, potentially leading to highly selective transformations under milder conditions.

Biocatalysis: An emerging and highly sustainable approach is the use of enzymes. Promiscuous esterases have recently been shown to efficiently synthesize various carbamates in water from amines and carbonates. nih.gov Adapting biocatalytic systems for the specific synthesis of Diethyl toluene-2,4-dicarbamate from TDA could revolutionize its production, offering a truly green and safe process.

The goal is to create catalysts that are not only highly active and selective but also inexpensive, reusable, and environmentally benign, aligning with the principles of green chemistry. encyclopedia.pub

Integration of Computational and Experimental Methodologies for Deeper Mechanistic Understanding

A profound understanding of the reaction mechanism is essential for optimizing processes and designing better catalysts. The integration of computational modeling with experimental studies provides a powerful toolkit for this purpose.

Thermodynamic and Kinetic Modeling: Thermodynamic analyses have been used to determine the feasibility of direct synthesis routes, for example, showing that the reaction of TDA, urea, and methanol (B129727) is endothermic and becomes spontaneous at elevated temperatures. acs.orgacs.org Detailed kinetic models are being developed to describe the complex reaction network, which includes multiple intermediates and side reactions. researchgate.netresearchgate.net These models are crucial for reactor design and process scale-up.

Spectroscopic and Chromatographic Analysis: Experimental techniques are vital for identifying reaction intermediates and understanding pathways. Methods like HPLC-MS, HPLC, and GC are used to analyze the complex mixture of products and propose reaction networks. acs.orgacs.org In-situ spectroscopic methods, such as FT-IR, can track the evolution of species during the reaction, providing real-time mechanistic insights.

Computational Chemistry: Quantum mechanical methods, such as Density Functional Theory (DFT), can elucidate reaction mechanisms at the molecular level. DFT calculations can be used to study catalyst-substrate interactions, map out energy profiles of reaction pathways, and understand the origins of selectivity. This knowledge can guide the rational design of new catalysts with improved properties. For example, computational studies can help explain why a particular catalyst favors dicarbamate formation over oligomerization.

By combining the predictive power of computational chemistry with rigorous experimental validation, researchers can accelerate the development of more efficient and selective synthetic routes to Diethyl toluene-2,4-dicarbamate.

Advancements in Sustainable and Environmentally Benign Production Processes

Process Intensification: Techniques like reactive distillation, where the reaction and separation of products occur in a single unit, offer significant advantages. researchgate.net This can lead to increased conversion by continuously removing byproducts, simplified process flowsheets, and reduced capital and energy costs. researchgate.net

Solvent Selection: The ideal process would minimize or eliminate the use of solvents. When solvents are necessary, the focus is on using green solvents, such as water, supercritical fluids (like CO₂), or bio-derived solvents. encyclopedia.pub For instance, the enzymatic synthesis of carbamates has been successfully demonstrated in water. nih.gov

Renewable Feedstocks: While the toluene backbone is currently derived from fossil resources, a long-term goal for polyurethane chemistry is the incorporation of renewable feedstocks. rsc.orgutm.my This could involve developing pathways to aromatic diamines from biomass or utilizing bio-based alcohols (bio-ethanol) and CO₂ to form the carbamate (B1207046) groups, further enhancing the green credentials of the final product. encyclopedia.pub

These advancements aim to create a circular economy model for the production of Diethyl toluene-2,4-dicarbamate, minimizing environmental impact and ensuring long-term economic viability.

Exploration of New Derivatization Strategies and Their Applications in Advanced Materials

While the primary application of Diethyl toluene-2,4-dicarbamate is as a stable precursor to toluene diisocyanate (TDI) for polyurethane production, there is potential for creating novel materials through derivatization.

Modification of the Carbamate Group: Altering the ester portion of the carbamate (e.g., using longer-chain or functionalized alcohols instead of ethanol) can modify the reactivity of the precursor and the properties of the resulting isocyanate or polyurethane. This could be used to fine-tune characteristics like thermal stability or solubility.

Functionalization of the Aromatic Ring: Introducing other functional groups onto the toluene ring could lead to advanced materials with unique properties. For example, adding flame-retardant moieties or groups that enhance UV stability could create high-performance polyurethanes directly from a functionalized dicarbamate monomer.

Formation of Novel Precursors: Research has identified side products in dicarbamate synthesis, such as methylene-bridged tetracarbamates, which are themselves interesting precursors for new types of polymers. researchgate.net Intentionally synthesizing these or other oligomeric structures from Diethyl toluene-2,4-dicarbamate could open pathways to new classes of polyurethanes or other thermoset resins with enhanced cross-linking and mechanical properties.

Applications Beyond Polyurethanes: While polyurethanes are the main target, the fundamental structure of Diethyl toluene-2,4-dicarbamate could be leveraged in other areas. Carbamates are used as protecting groups in organic synthesis and are found in biologically active molecules. nih.govontosight.ai Exploring the derivatization of this specific dicarbamate could yield new molecules for applications in agrochemicals or pharmaceuticals, although this is a more speculative research direction.

By thinking of Diethyl toluene-2,4-dicarbamate not just as an intermediate but as a versatile chemical building block, researchers can unlock new possibilities for advanced and functional materials.

Q & A

Basic Research Questions

Q. What catalytic systems and reaction conditions are optimal for synthesizing diethyl toluene-2,4-dicarbamate via urea-based routes?

- Methodological Answer : The synthesis can be optimized using zinc chloride (ZnCl₂) as a catalyst under conditions of 190°C, 3.0 MPa pressure, and a molar ratio of 1:0.07:5:80 for 2,4-toluene diamine (TDA)/ZnCl₂/urea/methanol. These parameters achieve 98.8% TDA conversion but face selectivity challenges (~41.6%) due to intermediate carbamates (e.g., TMC1/TMC2) resisting further conversion. Thermodynamic analysis confirms the reaction is endothermic and spontaneous above 413.8 K .

Q. How do enzymatic pathways degrade diethyl toluene-2,4-dicarbamate?

- Methodological Answer : Fungal strains like Exophiala jeanselmei hydrolyze the urethane bond, breaking diethyl toluene-2,4-dicarbamate into toluene-2,4-diamine (TDA). Researchers can simulate biodegradation by incubating the compound with fungal cultures and monitoring TDA release via HPLC or GC-MS. This method is critical for assessing environmental persistence .

Q. What analytical techniques validate the purity and structure of synthesized diethyl toluene-2,4-dicarbamate?

- Methodological Answer : Use HPLC-MS to identify intermediates (e.g., TMC1/TMC2) and GC for volatile byproducts. IR spectroscopy detects urethane bonds (C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹). X-ray diffraction or NMR (¹H/¹³C) confirms crystallinity and molecular structure .

Advanced Research Questions

Q. How can kinetic modeling resolve selectivity limitations in dicarbamate synthesis?

- Methodological Answer : Develop a kinetic model using batch reactor data (e.g., autoclave experiments) and parametric estimation. For instance, Wang et al. (2005) derived rate equations for zinc acetate-catalyzed reactions, revealing methanol content and temperature as critical factors. Model validation requires comparing predicted vs. experimental selectivity curves, with adjustments for side reactions like N-methylation .

Q. What thermodynamic principles govern the feasibility of non-phosgene dicarbamate synthesis?

- Methodological Answer : Calculate Gibbs free energy (ΔG) and equilibrium constants via group contribution methods. For oxidative carbonylation with CO₂-derived methyl formate, ΔG must favor carbamate formation over side products like methylene-bridged tetracarbamate. Pd/ZrO₂ catalysts suppress undesired N-formylation, improving TDC yield. Thermodynamic data should guide support material selection (e.g., CeO₂ vs. SiO₂) .

Q. How does TiO₂ surface modification influence photodegradation studies of diethyl toluene-2,4-dicarbamate?

- Methodological Answer : Coat TiO₂ with SiO₂ or Al₂O₃ to reduce photocatalytic activity. UV-shielding efficacy is tested by irradiating dicarbamate-TiO₂ composites and quantifying degradation via HPLC. Zhou et al. (2015) found rutile TiO₂ in polyurethane coatings accelerates dicarbamate breakdown in non-aqueous solvents, highlighting the need for surface passivation in stability studies .

Q. What strategies mitigate intermediate accumulation during dicarbamate synthesis?

- Methodological Answer : Increase methanol content to shift equilibrium toward carbamate formation or introduce co-catalysts (e.g., CuCl₂) to accelerate intermediate conversion. For example, Zhao et al. (2011) identified three reaction paths via HPLC-MS, with path selectivity controlled by adjusting urea/methanol ratios and catalyst loading .

Data Contradiction & Validation

Q. How to reconcile discrepancies in reported selectivity values for urea-based dicarbamate synthesis?

- Methodological Answer : Cross-validate experimental setups (e.g., catalyst purity, pressure control). Wang et al. (2014) observed 41.6% selectivity with ZnCl₂, while Pd-based systems in oxidative carbonylation achieve >60%. Differences arise from varying intermediates (TMC vs. formamide byproducts). Use isotopic labeling (e.g., ¹³C-urea) to trace reaction pathways and clarify mechanisms .

Q. Why do photodegradation rates of dicarbamate vary across TiO₂ formulations?

- Methodological Answer : Anatase TiO₂ has higher photoactivity than rutile, accelerating degradation. Validate using standardized UV exposure protocols (e.g., QUV accelerated weathering) and control for pigment dispersion in polymer matrices. Conflicting data may stem from solvent polarity (aqueous vs. non-aqueous) or coating thickness .

Methodological Tables

Featured Recommendations

| Most viewed | ||